1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Isomer: Lipophilicity Reduction by Approximately One Order of Magnitude
The 1,3,4-oxadiazole regioisomer, which constitutes the core of the target compound, exhibits approximately one order of magnitude lower lipophilicity (log D) compared to matched-pair 1,2,4-oxadiazole analogs. This difference was established through systematic comparison of oxadiazole matched pairs in the AstraZeneca corporate compound collection [1]. The 1,3,4-oxadiazole isomers also demonstrated reduced hERG inhibition and superior aqueous solubility relative to 1,2,4 isomers. Although this is a class-level inference rather than a direct measurement on the specific compound, the effect is structurally intrinsic to the oxadiazole ring connectivity and applies to all members of the 1,3,4-oxadiazole series, including Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate.
| Evidence Dimension | Lipophilicity (log D) and metabolic stability |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole scaffold: lower log D by ~1 order of magnitude vs. matched 1,2,4-oxadiazole pair; reduced hERG inhibition; improved aqueous solubility (qualitative rank-order across multiple matched pairs) |
| Comparator Or Baseline | 1,2,4-Oxadiazole regioisomer matched pairs |
| Quantified Difference | ~10-fold lower log D for the 1,3,4-oxadiazole isomer series |
| Conditions | AstraZeneca internal matched-pair analysis; log D measured at pH 7.4; hERG inhibition assessed via in vitro patch-clamp assay |
Why This Matters
Lower lipophilicity and reduced hERG liability are desirable in early-stage drug discovery, making the 1,3,4-oxadiazole scaffold—and by extension this compound as a building block—a preferred choice over 1,2,4-oxadiazole-based analogs when designing lead-like molecules.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
